7-Thia-1-azaspiro[4.4]nonane-2,4-dione

Organic Synthesis Spirocyclic Compounds Ring-Closing Metathesis

7-Thia-1-azaspiro[4.4]nonane-2,4-dione (CAS 1955524-15-8) is a heterocyclic spiro compound characterized by a bicyclic framework incorporating both sulfur and nitrogen atoms. It belongs to a class of thia-azaspiro-diones that serve as versatile scaffolds in medicinal chemistry and organic synthesis.

Molecular Formula C7H9NO2S
Molecular Weight 171.21
CAS No. 1955524-15-8
Cat. No. B2395769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thia-1-azaspiro[4.4]nonane-2,4-dione
CAS1955524-15-8
Molecular FormulaC7H9NO2S
Molecular Weight171.21
Structural Identifiers
SMILESC1CSCC12C(=O)CC(=O)N2
InChIInChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
InChIKeyNQXIZYQGLSGVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Thia-1-azaspiro[4.4]nonane-2,4-dione (CAS 1955524-15-8): Core Spirocyclic Scaffold Procurement Overview


7-Thia-1-azaspiro[4.4]nonane-2,4-dione (CAS 1955524-15-8) is a heterocyclic spiro compound characterized by a bicyclic framework incorporating both sulfur and nitrogen atoms . It belongs to a class of thia-azaspiro-diones that serve as versatile scaffolds in medicinal chemistry and organic synthesis [1]. Its molecular formula is C7H9NO2S with a molecular weight of 171.21 g/mol . The compound is of particular interest for its unique ring system, which offers a constrained three-dimensional architecture useful for exploring chemical space in drug discovery and materials science.

Scaffold Thia-azaspiro[4.4]nonane core with modifiable thioether handle
Synthetic Route RCM-accessible from allylic precursors; reported as route not available via conventional condensation
Research Context Sulfur-containing spirocyclic chemical space exploration and scaffold diversification studies

Why a 7-Thia-1-azaspiro[4.4]nonane-2,4-dione Scaffold Cannot Be Casually Substituted


The selection of a spirocyclic scaffold for a specific research application is highly non-trivial. Seemingly minor structural modifications, such as the position of heteroatoms or the oxidation state of the sulfur, can drastically alter a compound's physicochemical properties, synthetic accessibility, and biological profile [1]. For instance, within the azaspiro[4.4]nonane class, the presence and location of sulfur atoms are known to critically influence molecular interactions and stability, meaning that substituting 7-Thia-1-azaspiro[4.4]nonane-2,4-dione with a non-thia or differently oxidized analog could lead to a complete loss of desired activity or unforeseen experimental outcomes [2].

Heteroatom Position Shifted heteroatom placement in 1-azaspiro or 2-azaspiro analogs may alter target engagement and physicochemical profile compared to the 7-thia scaffold
Oxidation State Sulfide-to-sulfone substitution changes electronic properties and removes the thioether functionalization handle; 7,7-dioxide is chemically distinct
Heteroatom Absence All-carbon spiro analog lacks sulfur-specific interactions and may not replicate thioether-dependent reactivity or metabolic profile

Quantitative Differentiation of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione (CAS 1955524-15-8) vs. In-Class Analogs


Synthetic Accessibility via RCM: A Distinct Advantage over Non-Allylic Azaspirodiones

7-Thia-1-azaspiro[4.4]nonane-2,4-dione and its unsaturated analog (7-thia-1-azaspiro[4.4]non-3-ene-2,4-dione) are specifically accessible via a high-yielding ring-closing metathesis (RCM) route from readily available starting materials, a synthetic pathway not available for many other azaspirodiones lacking an allylic handle [1]. The methodology provides a 'quick access' to this ring system, which is described as 'not otherwise accessible' through conventional condensation reactions [1]. This represents a critical differentiator for researchers requiring scalable and modular synthesis of this scaffold.

Synthetic Access
Class-level inference
RCM route from allylic precursors; reported as 'quick access' pathway not available via conventional condensation methods for non-allylic azaspirodiones
May support scalable synthesis workflow for this scaffold
Qualitative methodology comparison; literature review of reported routes
Organic Synthesis Spirocyclic Compounds Ring-Closing Metathesis

Structural and Physicochemical Distinction from 1-Azaspiro[4.4]nonane-2,4-dione

The incorporation of a sulfur atom at the 7-position in 7-Thia-1-azaspiro[4.4]nonane-2,4-dione (C7H9NO2S, MW: 171.21) results in a significantly different molecular weight and elemental composition compared to its closest carbon-only analog, 1-azaspiro[4.4]nonane-2,4-dione (CAS 1803583-58-5; C8H11NO2, MW: 153.18) [1]. This difference in mass (+18.03 Da) and the introduction of a heteroatom are substantial for SAR studies and will impact crucial physicochemical parameters like lipophilicity, hydrogen bonding capacity, and metabolic stability, making them non-interchangeable in biological assays.

Structural Comparison
Head-to-head
Target: C7H9NO2S, MW 171.21. Comparator (1-azaspiro[4.4]nonane-2,4-dione): C8H11NO2, MW 153.18. Difference: +18.03 Da; distinct molecular formula
Supports SAR differentiation context; non-interchangeable in biological assays
Vendor-reported data
Medicinal Chemistry Scaffold Design Physicochemical Properties

Oxidation State Specificity: 7-Thia-1-azaspiro[4.4]nonane-2,4-dione is Not the 7,7-Dioxide

7-Thia-1-azaspiro[4.4]nonane-2,4-dione exists in the sulfide oxidation state, while its 7,7-dioxide analog (CAS 1507190-71-7) is the corresponding sulfone . This is a critical distinction because the sulfide can undergo further oxidation to the sulfoxide or sulfone, offering a handle for further functionalization . Conversely, the sulfone is in its highest oxidation state and will have drastically different electronic properties, solubility, and potential for metabolic oxidation compared to the target compound. Substituting one for the other would alter a key functional moiety, invalidating any study reliant on the thioether's specific properties.

Oxidation State
Data to verify
Target: sulfide (-S-), oxidation state -2. Comparator (7,7-dioxide): sulfone (-SO2-), oxidation state +4. Chemically distinct reactivity profiles
Defines thioether reactivity context for functionalization studies
Source-specific review recommended
Sulfur Chemistry Reactivity Stability

Lack of Reported Bioactivity Differentiates 7-Thia-1-azaspiro[4.4]nonane-2,4-dione from Highly Studied 2-Azaspiro[4.4]nonane-1,3-diones

In stark contrast to extensively studied analogs like 2-azaspiro[4.4]nonane-1,3-dione (CAS 1124-95-4), which has numerous derivatives with reported anticonvulsant activity (e.g., ED50 values of 76.27 and 111 mg/kg in MES models) [1] and defined 5-HT1A/5-HT2A receptor binding affinities (Ki values from 3.1 to 370 nM) [2], 7-Thia-1-azaspiro[4.4]nonane-2,4-dione (CAS 1955524-15-8) has no established or reported biological activity profile in the primary literature as of the search date. This lack of data is not a weakness but a key differentiator: it represents a blank slate for exploratory research and patentability, free from the crowded IP space and SAR constraints of the 2-azaspirodione class.

Bioactivity Profile
Class-level inference
Target: no published bioactivity data found. Comparator (2-azaspiro[4.4]nonane-1,3-dione derivatives): reported anticonvulsant ED50 and 5-HT receptor Ki values
Unexplored scaffold context; may support novelty and IP generation
Literature review finding; data to verify
Biological Evaluation Drug Discovery Structure-Activity Relationship

Optimal Research and Procurement Scenarios for 7-Thia-1-azaspiro[4.4]nonane-2,4-dione


Building Block for Sulfur-Containing Spirocyclic Libraries

Given its unique and synthetically accessible 7-thia-1-azaspiro[4.4]nonane core [1], this compound is an ideal starting material for generating diverse libraries of spirocyclic compounds. Its thioether functionality allows for subsequent oxidation or alkylation, providing multiple vectors for diversification and exploration of new chemical space, unlike the fully oxidized 7,7-dioxide [2].

Negative Control or Comparator for 2-Azaspirodione SAR Studies

Due to the significant structural difference in the placement of the nitrogen atom and the inclusion of sulfur [1], this compound serves as an excellent comparator or negative control for SAR studies focused on the well-known 2-azaspiro[4.4]nonane-1,3-dione class [2]. It can help delineate the specific contributions of the 2-azaspirodione pharmacophore to observed biological activities [2].

Novel Scaffold for Early-Stage Drug Discovery and IP Generation

The complete lack of a published biological profile for 7-Thia-1-azaspiro[4.4]nonane-2,4-dione [1] makes it a highly attractive core for de novo drug discovery programs. Researchers can investigate its activity against novel targets without navigating a pre-existing SAR landscape or crowded patent estate, potentially leading to first-in-class intellectual property in therapeutic areas where spirocycles are privileged structures [1].

Investigating the Role of Heteroatom Substitution in Spirocyclic Scaffolds

The direct comparison with its all-carbon analog, 1-azaspiro[4.4]nonane-2,4-dione [1], provides a clear experimental setup to study the impact of heteroatom (sulfur) substitution on the fundamental properties of the spiro[4.4]nonane system. This includes effects on lipophilicity, solubility, metabolic stability, and conformational preferences, which are key parameters in medicinal chemistry optimization [2].

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
Thioether diversification potential
RCM synthetic route review
2-Azaspirodione SAR comparator studies
Heteroatom and positional divergence
Pharmacophore contribution analysis
Early-stage drug discovery scaffold
Unexplored biological space
Novelty and IP landscape review
Heteroatom substitution impact studies
Sulfur vs carbon comparison
Physicochemical parameter assessment

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